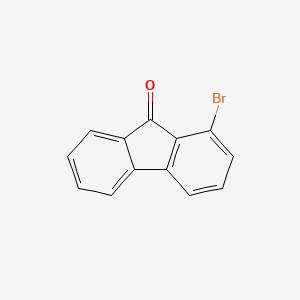

1-bromo-9H-fluoren-9-one

Overview

Description

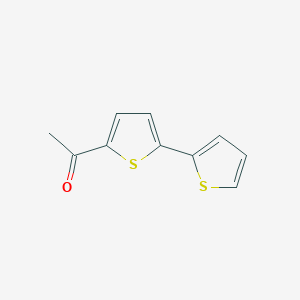

1-Bromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7BrO and a molecular weight of 259.1 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H . This indicates the connectivity and hydrogen count of its atoms. For a detailed 3D structure, specialized chemical software or resources would be needed.

Scientific Research Applications

Cycloaddition Reactions

1-Bromo-9H-fluoren-9-one participates in thermal [2+2] cycloaddition reactions. This process involves the formation of dimers, specifically fluorene-9-spiro-1'-[2'-bromo-3'-(9-fluorenylidene)-4'-bromomethylene]cyclobutane, which is a product of 1-bromo-2-(9-fluorenylidene)ethylene (Toda, Motomura, & Oshima, 1974).

Synthesis of Stabilized Carbanions

The compound aids in the synthesis of stabilized fluoroalkenyl carbanions. It is used in the preparation of (9H-fluoren-9-ylidene)fluoromethyllithium, a compound stable up to -40 °C and reactive with various electrophiles (Kvíčala & Pelter, 2001).

Investigating Rotational Barriers

This chemical plays a role in studying the buttressing effect on rotational barriers in bromine-substituted fluorenes. The effects of bromo groups on rotational dynamics provide insights into molecular interactions and conformations (Aoki, Nakamura, & Ōki, 1982).

Copper-Catalyzed Synthesis of Fluorene Derivatives

This compound is involved in copper-catalyzed synthesis processes. For instance, it is used in forming fluorene-9-amine derivatives, highlighting its utility in developing new compounds under mild and environmentally friendly conditions (Aziz et al., 2014).

Suzuki-Miyaura Cross-Coupling Reactions

This compound is key in Suzuki-Miyaura cross-coupling reactions, specifically in the preparation of 1,4-diaryl-9H-fluoren-9-ones. The reaction showcases excellent site selectivity, emphasizing its role in precise chemical synthesis (Sonneck et al., 2015).

Synthesis of Dyes for Solar Cells

This compound derivatives are used in synthesizing organic dyes for dye-sensitized solar cells (DSSCs. These dyes, containing fluorene functionalized with imidazole chromophores, have been successfully demonstrated as sensitizers in nanocrystalline TiO2-based solar cells, with efficiencies up to 3.44% (Kumar, Thomas, Lee, & Ho, 2014).

Fluorescent Sensing Applications

Compounds derived from this compound have been synthesized for use as fluorescent sensors. These sensors show high selectivity in detecting substances like nitro compounds, metal cations, and amino acids, demonstrating the compound's potential in analytical and diagnostic applications (Han et al., 2020).

Palladium-Catalyzed Synthesis

Palladium-catalyzed synthesis involving this compound has been explored for producing fluoren-9-one and xanthen-9-one derivatives. This approach uses an aryl to imidoyl palladium migration process, contributing to the development of bioactive compounds (Zhao, Yue, Campo, & Larock, 2007).

Matrix-Isolation FTIR Spectroscopy

This compound derivatives have been studied using matrix-isolation FTIR spectroscopy. This technique allows for the analysis of photoinduced intramolecular hydrogen-atom migration, providing insights into the properties of fluorene compounds under various conditions (Kumakura, Akai, & Nakata, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used as a precursor in the synthesis of various organic electronic materials .

Mode of Action

It is known to be involved in the palladium catalyzed carbonylative multiple c-c bond formation . This process involves the formation of multiple carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds.

Biochemical Pathways

1-Bromo-9H-Fluoren-9-One is involved in the synthesis of Fluoren-9-ones and Ladder-Type Oligo-p-phenylene Cores via Palladium Catalyzed Carbonylative Multiple C-C Bond Formation . Fluorinated fluorenones, which can be derived from this compound, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a molecular weight of 2591 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the synthesis of various organic compounds. For example, it is used in the production of Fluoren-9-ones and Ladder-Type Oligo-p-phenylene Cores .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reactions involving this compound are typically carried out under a carbon monoxide atmosphere with a balloon fitted on a Schlenk tube . The reactions are also monitored by thin-layer chromatography to ensure completion .

properties

IUPAC Name |

1-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXUOHDHFCBGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958016 | |

| Record name | 1-Bromo-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36804-63-4 | |

| Record name | 36804-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.